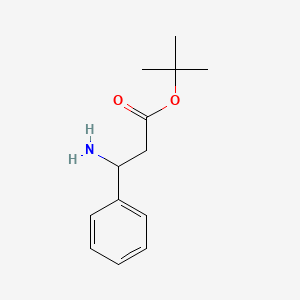
3-(5-(benzylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-(benzylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole is a synthetic compound that has been widely studied for its potential use in scientific research. This compound has shown promising results in various fields of research, including cancer treatment, neurology, and immunology. In
Scientific Research Applications
3-(5-(benzylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells, by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has shown potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, by reducing oxidative stress and inflammation. It has also been studied for its immunomodulatory effects, including the activation of T cells and the inhibition of cytokine production.
Mechanism of Action
The mechanism of action of 3-(5-(benzylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole is not fully understood. However, it has been suggested that this compound inhibits various signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. Additionally, it has been shown to induce apoptosis by activating caspases and inhibiting anti-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been shown to reduce oxidative stress and inflammation, which may be beneficial in the treatment of neurodegenerative diseases. This compound has also been shown to activate T cells and inhibit cytokine production, suggesting potential immunomodulatory effects.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(5-(benzylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole in lab experiments include its potential use in cancer treatment, neurology, and immunology research. Additionally, this compound has shown promising results in various in vitro and in vivo studies. However, the limitations of using this compound include the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
For research on 3-(5-(benzylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole include further studies on its potential use in cancer treatment, neurology, and immunology research. Additionally, future research should focus on understanding the mechanism of action of this compound and potential side effects. Furthermore, the development of new analogs and derivatives of this compound may lead to the discovery of more potent and selective compounds for use in scientific research.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in various fields of scientific research. Its potential use in cancer treatment, neurology, and immunology research makes it an important compound for further study. However, more research is needed to fully understand its mechanism of action and potential side effects. The development of new analogs and derivatives may lead to the discovery of more potent and selective compounds for use in scientific research.
Synthesis Methods
The synthesis of 3-(5-(benzylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole involves the reaction of 5-(benzylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol with 1H-indole-3-carbaldehyde in the presence of a base. The resulting product is then purified through column chromatography to obtain a high yield of pure compound.
properties
IUPAC Name |
3-[5-benzylsulfanyl-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS/c1-25-12-11-24-19(17-13-21-18-10-6-5-9-16(17)18)22-23-20(24)26-14-15-7-3-2-4-8-15/h2-10,13,21H,11-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCDISZSAFJKEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=C1SCC2=CC=CC=C2)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

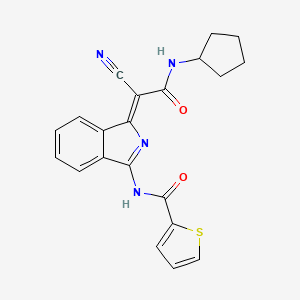
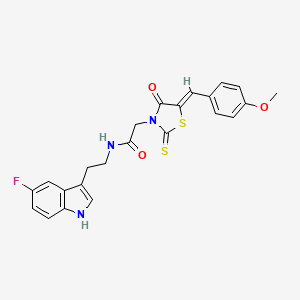
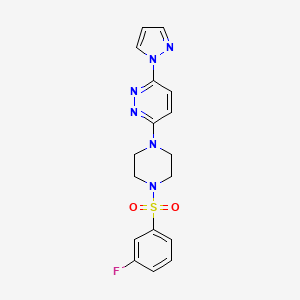
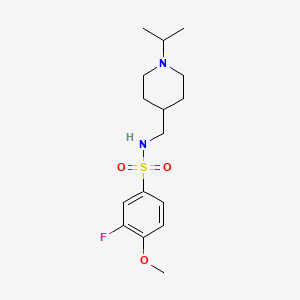
![4-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2787470.png)
![5-((3,4-Dichlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2787471.png)
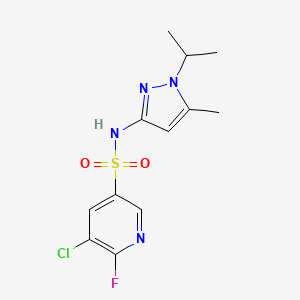

![N-(4-methylbenzyl)-4-((4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2787476.png)
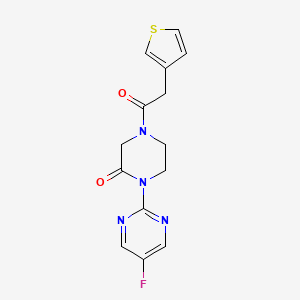
![3,4-dimethyl-5-(2-methylbenzyl)pyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B2787478.png)

![1-phenyl-4-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2787480.png)
